4-(4-Methylphenoxy)-1-butanol
Description
Structure
3D Structure
Properties
CAS No. |
77029-68-6 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-(4-methylphenoxy)butan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-10-4-6-11(7-5-10)13-9-3-2-8-12/h4-7,12H,2-3,8-9H2,1H3 |
InChI Key |
LDPGRBQOENRROR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCO |
Related CAS |
77029-68-6 |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Methylphenoxy 1 Butanol
Retrosynthetic Analysis and Key Precursor Identification
Retrosynthetic analysis of 4-(4-methylphenoxy)-1-butanol reveals two primary disconnection points, leading to the identification of key precursors. The first and most intuitive disconnection is at the ether linkage (C-O bond), suggesting a Williamson ether synthesis approach. This bond cleavage leads to p-cresol (B1678582) and a 4-carbon electrophile with a terminal hydroxyl group, such as 4-bromo-1-butanol or 1,4-dibromobutane.
A second disconnection can be envisioned within the butanol chain, specifically between the first and second carbon atoms (C1-C2). This approach suggests a Grignard-type reaction where a phenoxy-substituted Grignard reagent reacts with an appropriate epoxide, or alternatively, a multi-step synthesis commencing with a Friedel-Crafts reaction.
Based on these analyses, the key precursors for the synthesis of this compound are identified as:
p-Cresol
A C4 synthon with functional groups at both ends (e.g., 1,4-dihalobutane, 4-halobutanol, or 4-halobutanoic acid)
Toluene and succinic anhydride (B1165640) (for a Friedel-Crafts approach)
Established Synthetic Routes for Related Phenoxyalkyl Alcohols
Several well-established synthetic routes are commonly employed for the preparation of phenoxyalkyl alcohols, which can be adapted for the synthesis of this compound.
The Williamson ether synthesis is a cornerstone of aryl ether formation and represents a primary route to this compound. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. researchgate.netresearchgate.net In this case, the sodium or potassium salt of p-cresol (p-methylphenoxide) is reacted with a suitable 4-carbon electrophile, such as 1,4-dibromobutane or 4-bromo-1-butanol. The use of a dihaloalkane like 1,4-dibromobutane would necessitate careful control of stoichiometry to minimize the formation of the bis-ether byproduct. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, in the presence of a base like potassium carbonate or sodium hydride to generate the phenoxide in situ.
Table 1: Williamson Ether Synthesis Parameters
| Parameter | Description |
|---|---|
| Nucleophile | Sodium or Potassium p-cresolate |
| Electrophile | 4-bromo-1-butanol, 1,4-dibromobutane, or 4-chloro-1-butanol |
| Base | K₂CO₃, NaH, NaOH, KOH |
| Solvent | Acetone, DMF, Acetonitrile |
| Temperature | Room temperature to reflux |
An alternative and robust strategy involves the synthesis of an intermediate carboxylic acid, 4-(4-methylphenoxy)butanoic acid, followed by its reduction to the desired alcohol. This multi-step approach offers flexibility and often leads to high yields.
One common method to synthesize the intermediate carboxylic acid is through the reaction of p-cresol with γ-butyrolactone in the presence of a base. The resulting carboxylate salt is then acidified to yield 4-(4-methylphenoxy)butanoic acid.
The subsequent reduction of the carboxylic acid to this compound can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing carboxylic acids to primary alcohols. ambeed.comlibretexts.org The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). Borane-THF complex (BH₃·THF) is another suitable reagent for the reduction of carboxylic acids.
Catalytic hydrogenation can also be employed for the reduction of the corresponding ester derivative of the carboxylic acid. The carboxylic acid is first esterified (e.g., to the methyl or ethyl ester), and then subjected to hydrogenation over a catalyst such as copper chromite under high pressure and temperature.
Table 2: Reduction of 4-(4-Methylphenoxy)butanoic Acid
| Reducing Agent | Solvent | Conditions | Product |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 0 °C to room temperature | This compound |
| Borane-THF complex (BH₃·THF) | THF | Room temperature | This compound |
The Friedel-Crafts acylation provides a powerful method for forming a new carbon-carbon bond on an aromatic ring, which can be adapted to construct the carbon skeleton of this compound. illinois.edu In this approach, toluene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). nih.govucl.ac.ukmdpi.com This reaction yields 4-oxo-4-(p-tolyl)butanoic acid. bldpharm.comcymitquimica.com
The resulting keto-acid can then be subjected to a two-step reduction process. First, the ketone functionality is reduced to a methylene group via a Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reduction, yielding 4-(p-tolyl)butanoic acid. ambeed.comfishersci.ca Finally, the carboxylic acid group is reduced to the primary alcohol using a strong reducing agent like LiAlH₄, as described in the previous section, to afford 4-(p-tolyl)-1-butanol. The phenoxy ether linkage would then be introduced in a subsequent step, for instance, through a nucleophilic aromatic substitution reaction, although this route is less direct for the target molecule compared to the Williamson ether synthesis.
Novel Synthetic Strategies and Methodological Advancements
Recent advancements in synthetic methodology have focused on developing more efficient, sustainable, and stereoselective routes to chiral molecules. These novel strategies hold promise for the synthesis of enantiomerically pure phenoxyalkyl alcohols.
Enzymatic and biocatalytic methods are increasingly being explored for the synthesis of chiral alcohols due to their high enantioselectivity and mild reaction conditions. researchgate.netmdpi.com For the synthesis of chiral this compound, a biocatalytic reduction of a suitable prochiral ketone precursor would be a highly effective strategy.
This approach would involve the synthesis of 4-(4-methylphenoxy)butan-2-one or a similar ketone. The subsequent asymmetric reduction of the ketone to the corresponding chiral secondary alcohol can be achieved using a variety of microorganisms or isolated enzymes. bldpharm.comresearchgate.net Ketoreductases (KREDs) are a class of enzymes that have shown excellent efficacy in the stereoselective reduction of a wide range of ketones, including acetophenone derivatives. researchgate.netrsc.org These enzymes, often used in whole-cell systems (e.g., Saccharomyces cerevisiae, Pichia, Candida) or as isolated enzymes, can produce either the (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess (ee). researchgate.netnih.govrsc.org The choice of microorganism or enzyme, as well as the reaction conditions, can be tailored to achieve the desired stereochemical outcome. nih.govnih.gov
Chemoenzymatic synthesis, which combines traditional chemical reactions with biocatalytic steps, offers a powerful approach. researchgate.netnih.govnih.gov For example, a chemical synthesis could be used to prepare the prochiral ketone, which is then stereoselectively reduced using a biocatalyst to yield the enantiopure alcohol. nih.gov This integration of chemical and biological transformations allows for the efficient and sustainable production of chiral phenoxyalkyl alcohols. illinois.edu
Table 3: Biocatalytic Reduction of Prochiral Ketones
| Biocatalyst | Substrate Type | Product | Stereoselectivity |
|---|---|---|---|
| Ketoreductases (KREDs) | Aromatic ketones | Chiral secondary alcohols | High (often >99% ee) |
| Whole-cell systems (Saccharomyces cerevisiae, Pichia, Candida) | Aromatic and aliphatic ketones | Chiral secondary alcohols | Good to excellent |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable production methods. These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical lifecycle. techlinkcenter.orggoogleapis.com For the synthesis of aryl ethers like this compound, which is commonly achieved via modifications of the Williamson ether synthesis, several green chemistry strategies can be employed to enhance sustainability.
Key principles applicable to this synthesis include the prevention of waste, maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, and employing catalysis. techlinkcenter.orggoogleapis.commdpi.com The traditional Williamson synthesis, while effective, often involves hazardous solvents, strong bases, and can produce significant salt waste, leading to a low atom economy. usgs.govjk-sci.com
Safer Solvents: A significant area for green improvement is the replacement of conventional, often hazardous, organic solvents. Traditional ether syntheses may use solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). researchgate.net Green chemistry encourages the use of safer alternatives. researchgate.netresearchgate.netepa.gov For ether synthesis, solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable feedstocks, offer advantages such as lower toxicity, higher boiling points, and resistance to peroxide formation. researchgate.netepa.gov The use of water as a solvent, facilitated by techniques like phase-transfer catalysis, represents a highly desirable green alternative. researchgate.netscientificupdate.com
Alternative Energy Sources and Catalysis: To improve energy efficiency, alternative energy sources like microwave irradiation can be utilized. Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. pnu.ac.iracs.org
Furthermore, the use of catalysis is a cornerstone of green chemistry. techlinkcenter.org Phase-transfer catalysis (PTC) is a particularly valuable technique for the synthesis of ethers. scientificupdate.comwikipedia.orgresearchgate.net PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase with the reactants), eliminating the need for anhydrous conditions and often allowing the use of milder and less hazardous bases like potassium carbonate instead of sodium hydride. scientificupdate.comwikipedia.org This approach not only simplifies the reaction setup but also reduces waste and improves safety. researchgate.netscientificupdate.com
Below is a table comparing traditional and greener approaches for the synthesis of aryl ethers.
| Feature | Traditional Method | Greener Alternative | Green Chemistry Principle Addressed |
| Solvent | DMF, DMSO, Acetonitrile | Water, 2-MeTHF, CPME, Polyethylene Glycol (PEG) | Safer Solvents and Auxiliaries |
| Base | Sodium Hydride (NaH), Sodium Amide (NaNH2) | Potassium Carbonate (K2CO3), Sodium Hydroxide (NaOH) with PTC | Less Hazardous Chemical Syntheses |
| Catalysis | Stoichiometric base | Phase-Transfer Catalysts (e.g., Tetrabutylammonium salts), Crown Ethers | Catalysis, Prevention of Waste |
| Energy | Conventional heating (reflux) | Microwave irradiation, Sonication | Design for Energy Efficiency |
| Reaction Conditions | Anhydrous, high temperatures | Aqueous biphasic systems, milder temperatures | Inherently Safer Chemistry |
By integrating these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and economically viable process, minimizing its environmental footprint. researchgate.net
Purification Techniques and Yield Optimization in Organic Synthesis
The successful synthesis of this compound relies heavily on effective purification techniques to isolate the target compound from unreacted starting materials, byproducts, and catalysts, as well as on strategies to optimize the reaction yield.
Purification Techniques: Post-reaction, the work-up procedure is the first step in purification. For an ether synthesis, this typically involves quenching the reaction and separating the organic and aqueous layers. The organic layer containing the crude product is washed sequentially with water and a brine solution to remove inorganic salts and water-soluble impurities. organic-synthesis.com The organic solvent is then removed under reduced pressure.
Common byproducts in a Williamson ether synthesis involving a phenoxide include unreacted p-cresol and the potential for C-alkylation of the phenol in addition to the desired O-alkylation. jk-sci.com Elimination reactions of the alkyl halide can also occur, particularly with secondary or tertiary halides, leading to the formation of alkenes. jk-sci.comwikipedia.org
For the purification of this compound, several methods can be employed:
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation is an effective method for separating it from less volatile or non-volatile impurities.
Column Chromatography: This is a highly versatile technique for purifying organic compounds. A silica gel column is typically used, with a solvent system (eluent) of appropriate polarity to separate the desired ether from starting materials and byproducts based on their differential adsorption to the stationary phase. organic-synthesis.com
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent can be an excellent method for achieving high purity.
Acid-Base Extraction: Unreacted acidic starting material, such as p-cresol, can be removed from the organic phase by washing with an aqueous base solution (e.g., sodium hydroxide).
The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comepa.gov
Yield Optimization: Optimizing the yield of this compound involves careful control over various reaction parameters to favor the desired SN2 reaction pathway and minimize side reactions. wikipedia.org
Choice of Reactants: The Williamson ether synthesis works best with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com Therefore, using a 4-halo-1-butanol (e.g., 4-bromo-1-butanol or 4-chloro-1-butanol) and the sodium or potassium salt of p-cresol is the preferred route. Using a tertiary alkyl halide would lead predominantly to elimination products. masterorganicchemistry.com
Base and Solvent System: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF ensure complete deprotonation of the phenol. organic-synthesis.com However, milder bases like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetonitrile or DMF can also be effective, especially for phenols, and are often safer and easier to handle. jk-sci.compnu.ac.irorganic-synthesis.com Polar aprotic solvents like DMSO and DMF are known to accelerate SN2 reactions and can lead to higher yields in shorter reaction times. pnu.ac.ir
Temperature Control: The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. researchgate.net For the synthesis of aryl ethers, temperatures can range from room temperature to over 100°C, depending on the reactivity of the substrates and the solvent used. researchgate.netscientificupdate.com Industrial processes have explored temperatures up to 300°C with weaker alkylating agents to improve efficiency and selectivity. wikipedia.orgresearchgate.net
Use of Catalysts/Additives: As mentioned in the green chemistry section, phase-transfer catalysts can significantly improve yields by facilitating the transport of the phenoxide nucleophile into the organic phase. pnu.ac.ir Additives like iodide salts (e.g., tetrabutylammonium iodide - TBAI) can also increase the reaction rate by an in-situ halide exchange with an alkyl chloride or bromide, generating a more reactive alkyl iodide. researchgate.netpnu.ac.ir
The following table summarizes key parameters that can be adjusted to optimize the synthesis of this compound.
| Parameter | Variable Options | Effect on Yield |
| Alkyl Halide | 4-Iodo-1-butanol > 4-Bromo-1-butanol > 4-Chloro-1-butanol | Better leaving group (Iodide) increases reaction rate and yield. |
| Base | NaH, KH, K2CO3, Cs2CO3, NaOH | Choice affects reaction rate and handling requirements. Stronger bases can give higher conversion. |
| Solvent | DMSO, DMF, Acetonitrile, THF | Polar aprotic solvents generally favor the SN2 reaction, increasing yield. |
| Temperature | Room temperature to reflux | Higher temperature increases rate but may promote side reactions. Optimal temperature needs to be determined empirically. |
| Additives | Phase-Transfer Catalyst (PTC), Tetrabutylammonium Iodide (TBAI) | Can significantly accelerate the reaction and improve yield, especially in biphasic systems or with less reactive halides. |
By systematically adjusting these conditions and employing appropriate purification methods, a high yield of pure this compound can be achieved.
Chemical Transformations and Derivatization Studies of 4 4 Methylphenoxy 1 Butanol
Derivatization Strategies for Analytical Characterization and Functionalization
Derivatization is a common technique used to modify a chemical compound to enhance its suitability for a particular analytical method or to introduce new functionalities. For 4-(4-methylphenoxy)-1-butanol, these strategies primarily target the hydroxyl group of the butanol moiety and the aromatic ring. Such modifications can improve chromatographic behavior and detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
The primary alcohol group in the butanol portion of the molecule is a prime site for derivatization through esterification and etherification.
Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), yields the corresponding ester. This reaction, known as the Fischer esterification, is an equilibrium process. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water. To drive the reaction towards the product, an excess of the alcohol or the removal of water is typically employed.
For analytical purposes, derivatizing with reagents that introduce a chromophore or fluorophore can significantly enhance detection by UV-Vis or fluorescence detectors, respectively.
Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis, for instance, involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl groups.
| Reaction Type | Reagent Example | Catalyst | Product Type |
| Esterification | Acetic Acid | H₂SO₄ | 4-(4-Methylphenoxy)butyl acetate |
| Esterification | Benzoyl Chloride | Pyridine | 4-(4-Methylphenoxy)butyl benzoate |
| Etherification | Sodium Hydride, then Methyl Iodide | - | 1-Methoxy-4-(4-methylphenoxy)butane |
The aromatic phenoxy ring can undergo electrophilic aromatic substitution reactions. The existing substituents—the methyl group (-CH₃) and the alkoxy group (-O-C₄H₈OH)—are both ortho-, para-directing and activating groups. This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups.
Common functionalization reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.
Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom.
Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid (e.g., AlCl₃) introduces an acyl group.
| Reaction Type | Reagent | Position of Substitution | Product Example |
| Nitration | HNO₃, H₂SO₄ | Ortho to the alkoxy group | 4-(2-Nitro-4-methylphenoxy)-1-butanol |
| Bromination | Br₂, FeBr₃ | Ortho to the alkoxy group | 4-(2-Bromo-4-methylphenoxy)-1-butanol |
| Acylation | Acetyl Chloride, AlCl₃ | Ortho to the alkoxy group | 4-(2-Acetyl-4-methylphenoxy)-1-butanol |
Oxidative and Reductive Transformations
The structure of this compound allows for specific oxidative and reductive transformations.
Oxidation: The primary alcohol of the butanol moiety can be oxidized. Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will yield the corresponding aldehyde, 4-(4-methylphenoxy)butanal. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to a carboxylic acid, resulting in 4-(4-methylphenoxy)butanoic acid.
Reduction: The aromatic ring is generally resistant to reduction. However, under specific and often harsh conditions, such as the Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), the aromatic ring can be partially reduced to a non-conjugated diene. The butanol's hydroxyl group itself is already in a reduced state and does not undergo further reduction.
| Transformation | Reagent(s) | Functional Group Targeted | Product |
| Mild Oxidation | Pyridinium Chlorochromate (PCC) | Primary Alcohol | 4-(4-Methylphenoxy)butanal |
| Strong Oxidation | Potassium Permanganate (KMnO₄) | Primary Alcohol | 4-(4-Methylphenoxy)butanoic acid |
| Aromatic Ring Reduction | Na, NH₃ (l), EtOH | Phenoxy Ring | 1,4-dihydro- or 2,5-dihydro- derivative |
Substitution Reactions on the Aromatic and Aliphatic Frameworks
Aromatic Substitution: As detailed in section 3.1.2., the phenoxy ring readily undergoes electrophilic aromatic substitution.
Aliphatic Substitution: The hydroxyl group of the butanol chain is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. A common strategy is to convert the alcohol into a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be readily displaced by a variety of nucleophiles (e.g., CN⁻, N₃⁻, Br⁻) via an Sₙ2 mechanism. This two-step sequence allows for the introduction of a wide range of functional groups at the terminal position of the aliphatic chain.
| Step | Reagent(s) | Intermediate/Product | Mechanism |
| 1. Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 4-(4-Methylphenoxy)butyl tosylate | Nucleophilic Acyl Substitution |
| 2. Displacement | Sodium Cyanide (NaCN) | 5-(4-Methylphenoxy)pentanenitrile | Sₙ2 |
Investigating Reaction Mechanisms and Intermediates
The study of reaction mechanisms provides fundamental insight into the transformations of this compound.
Fischer Esterification: The mechanism proceeds through a series of protonation, nucleophilic attack, and dehydration steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). The key intermediate is a tetrahedral species formed after the alcohol attacks the protonated carbonyl group of the carboxylic acid.
Electrophilic Aromatic Substitution: This class of reactions proceeds via a two-step mechanism. First, the electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.
Sₙ2 Reactions: In the substitution reactions on the aliphatic chain (after converting the -OH to a good leaving group), the mechanism is typically Sₙ2. This involves a single concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This leads to an inversion of stereochemistry if the carbon is chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Understanding these mechanisms allows for the prediction of reaction outcomes, the optimization of reaction conditions, and the avoidance of unwanted side products.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, NMR provides detailed information about the connectivity and arrangement of atoms. utsouthwestern.edu
In the ¹H NMR spectrum of 4-(4-Methylphenoxy)-1-butanol, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the para-substituted phenoxy ring would typically appear as a pair of doublets (an AA'BB' system) due to symmetry. The protons ortho to the ether linkage are expected to be slightly downfield from those para to the ether linkage. The methyl group attached to the aromatic ring would produce a characteristic singlet. The protons on the butanol chain would exhibit complex splitting patterns based on their neighboring protons, with those closest to the electronegative oxygen atoms (the hydroxyl and ether oxygens) appearing further downfield. pressbooks.pubthermofisher.com
Similarly, the ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. docbrown.info For this compound, distinct signals would be anticipated for the methyl carbon, the carbons of the butanol chain, and the aromatic carbons. The chemical shifts of the aliphatic carbons are influenced by their proximity to the oxygen atoms, leading to a predictable dispersion of signals. docbrown.info The aromatic carbons would show signals in the typical aromatic region, with their precise shifts influenced by the ether and methyl substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.
| ¹H NMR Predictions | ¹³C NMR Predictions | |||
|---|---|---|---|---|
| Proton Environment | Predicted Shift (ppm) | Predicted Multiplicity | Carbon Environment | Predicted Shift (ppm) |
| Ar-CH₃ | ~2.3 | Singlet | Ar-CH₃ | ~20-22 |
| Ar-H (ortho to -OCH₂) | ~6.8-7.0 | Doublet | Ar-C (ipso, -OCH₂) | ~156-158 |
| Ar-H (ortho to -CH₃) | ~7.0-7.2 | Doublet | Ar-C (ortho to -OCH₂) | ~114-116 |
| -OCH₂- | ~3.9-4.1 | Triplet | Ar-C (ortho to -CH₃) | ~129-131 |
| -CH₂- (next to -OCH₂) | ~1.8-2.0 | Multiplet | Ar-C (ipso, -CH₃) | ~130-132 |
| -CH₂- (next to -CH₂OH) | ~1.6-1.8 | Multiplet | -OCH₂- | ~67-69 |
| -CH₂OH | ~3.6-3.8 | Triplet | -CH₂- (next to -OCH₂) | ~29-31 |
| -OH | Variable | Singlet (broad) | -CH₂- (next to -CH₂OH) | ~25-27 |
| -CH₂OH | ~61-63 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. docbrown.infolibretexts.org
For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation of this ion under MS conditions would likely involve characteristic bond cleavages. Common fragmentation pathways for ethers include cleavage of the C-O bonds. miamioh.edu For this specific molecule, alpha-cleavage adjacent to the alcohol oxygen could lead to the loss of a propylphenoxy radical. Another significant fragmentation would be the loss of a water molecule (18 amu) from the molecular ion, a common feature for alcohols. thermofisher.comdocbrown.info
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments, distinguishing between compounds that may have the same nominal mass but different chemical formulas. rsc.org This capability is invaluable for confirming the identity of a new or known compound with a high degree of confidence.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comjmchemsci.com This hyphenated technique is ideal for analyzing complex mixtures, allowing for the separation, identification, and quantification of individual components. In the context of synthesizing this compound, GC-MS would be used to monitor the reaction progress, identify any byproducts, and assess the purity of the final product. nih.gov The retention time from the GC provides a characteristic identifier, while the mass spectrum confirms the identity of the compound eluting at that time.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Vibrational and electronic spectroscopy techniques, such as IR and UV-Vis, are used to identify the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. researchgate.net The resulting spectrum is a fingerprint of the molecule's functional groups.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. docbrown.info The C-H stretching vibrations of the aliphatic butanol chain and the aromatic ring would appear around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. Aromatic ethers typically show two characteristic C-O stretching bands; an asymmetric stretch between 1200-1300 cm⁻¹ and a symmetric stretch between 1000-1100 cm⁻¹. pressbooks.pubspectroscopyonline.com The presence of the butanol's primary alcohol would also contribute a C-O stretching band in the 1050-1150 cm⁻¹ region. libretexts.org
Table 2: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Strong |
| C=C Stretch (Aromatic) | 1500-1600 | Medium |
| C-O Stretch (Aryl Ether, Asymmetric) | 1200-1300 | Strong |
| C-O Stretch (Primary Alcohol/Alkyl Ether) | 1000-1150 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds. science-softcon.de The substituted benzene ring in this compound acts as a chromophore and would be expected to absorb UV radiation. Aromatic compounds typically exhibit one or more absorption bands in the 200-300 nm range. The exact position and intensity of these bands are influenced by the substituents on the ring. For this compound, absorptions characteristic of a para-substituted aromatic ether would be anticipated. The UV cutoff for 1-butanol (B46404) as a solvent is around 215 nm, indicating that the chromophore of the target molecule would be readily observable. utoronto.ca
Advanced IR Spectroscopic Techniques
Modern advancements in IR spectroscopy offer enhanced resolution and capabilities. Techniques such as Quantum Cascade Laser (QCL) Infrared Spectroscopy provide high-resolution data and can be used for sensitive detection. Another advanced method, Optical Photothermal IR (O-PTIR) spectroscopy, overcomes the diffraction limit of traditional IR, achieving sub-micron spatial resolution, which is particularly useful for analyzing heterogeneous samples or microstructures. spectroscopyonline.comspectroscopyonline.com These techniques could provide even more detailed vibrational information for this compound, aiding in complex structural analyses or the study of its interactions in various matrices. academyart.edu
Chromatographic Separation Techniques in Research
Chromatography is an indispensable tool in chemical analysis, enabling the separation of individual components from a mixture. For a compound like this compound, both gas and liquid chromatography are pivotal in its isolation and quantification.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its boiling point and chemical nature, this compound is amenable to GC analysis. In research settings, GC is used to determine the purity of synthesized this compound and to quantify it in various sample matrices.
The methodology involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The choice of the stationary phase is critical; for a polar compound like this compound, a mid-polarity column, such as one coated with a phenyl polysiloxane, is often suitable. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.
| Parameter | Typical Value/Condition | Purpose |
| Column Type | Capillary Column (e.g., DB-5ms, HP-INNOWax) | Provides high-resolution separation of components. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Carrier Gas | Helium or Nitrogen | Acts as the mobile phase to transport the analyte through the column. |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | Optimizes separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) | Provides sensitive and linear response for quantification. |
This table presents typical starting parameters for the GC analysis of aromatic alcohols, which would be adapted for this compound.
Liquid Chromatography (LC) including Ultra-High Performance Liquid Chromatography (UHPLC)
Liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound.
In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol. The separation is based on the analyte's hydrophobic interactions with the stationary phase. Due to the presence of the aromatic ring, this compound can be readily detected using an ultraviolet (UV) detector.
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for faster analyses and higher resolution compared to traditional HPLC. This is particularly useful in research for high-throughput screening or for separating the target compound from closely related impurities.
| Parameter | Typical Value/Condition | Purpose |
| Column Type | C18 or C8 Reversed-Phase | Provides separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Elutes compounds from the column by varying solvent strength. |
| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.7 mL/min (UHPLC) | Controls the speed of the analysis and separation efficiency. |
| Column Temperature | 25 - 40 °C | Affects retention time and peak shape. |
| Detector | UV-Vis Detector (e.g., at 220 nm or 270 nm) | Allows for sensitive detection of the aromatic chromophore. |
This table outlines common conditions for the (U)HPLC analysis of compounds containing a phenyl group, which are applicable to this compound.
Coupled Chromatographic-Spectroscopic Methodologies (e.g., GC-MS, LC-MS)
The coupling of chromatographic techniques with mass spectrometry (MS) provides both separation and structural identification capabilities, making it a cornerstone of modern analytical research.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the highly specific detection of MS. nih.govresearchgate.net After separation in the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical "fingerprint." This allows for unequivocal identification of this compound. GC-MS is also used to identify unknown impurities or degradation products in a sample. For instance, methods developed for related compounds like 4-chloro-1-butanol demonstrate the high sensitivity of GC-MS for trace-level analysis. nih.govchromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the method of choice for analyzing compounds that are not suitable for GC. nih.gov For this compound, LC-MS would be particularly useful in complex biological matrices. The eluent from the LC column is introduced into an ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions that are then analyzed by the mass spectrometer. waters.com LC-MS, and its tandem version (LC-MS/MS), offers exceptional sensitivity and selectivity for quantitative research. nih.gov
| Technique | Ionization Method | Key Application for this compound |
| GC-MS | Electron Ionization (EI) | Purity testing, impurity identification, structural confirmation. |
| LC-MS | Electrospray Ionization (ESI) | Quantification in biological fluids, analysis of non-volatile metabolites. |
This table compares the primary applications of GC-MS and LC-MS in the research context of this compound.
Other Advanced Spectroscopic and Analytical Techniques for Research Applications
Beyond chromatography, other advanced techniques provide further insight into the physicochemical properties of this compound.
Ion Mobility Spectrometry (IMS)
Ion Mobility Spectrometry (IMS) is a rapid separation technique that distinguishes ions in the gas phase based on their size, shape, and charge. nih.govnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can resolve isobars (ions with the same mass) and isomers that may not be separable by chromatography or mass spectrometry alone. ub.edu
In a research context, IMS-MS could be applied to differentiate this compound from its structural isomers. The technique measures the collision cross-section (CCS) of an ion, which is a value related to its rotational average size and shape. This CCS value is a unique physicochemical property that can be used for compound identification and characterization. Different types of IMS instruments, such as Drift Tube IMS (DTIMS) and Traveling Wave IMS (TWIMS), offer various advantages in terms of resolution and speed. researchgate.net
| IMS Technique | Principle of Separation | Potential Research Application for this compound |
| Drift Tube IMS (DTIMS) | Ion drift time through a gas-filled tube under a uniform electric field. | Accurate determination of collision cross-section (CCS) for structural confirmation. |
| Traveling Wave IMS (TWIMS) | Ions are propelled through a gas-filled cell by a series of voltage waves. | High-throughput analysis and separation of isomers from complex mixtures. |
| High-Field Asymmetric Waveform IMS (FAIMS) | Separation based on the differential mobility of ions in high and low electric fields. | Filtering out chemical noise and improving signal-to-noise in LC-MS analyses. ub.edu |
This table summarizes different IMS techniques and their potential research applications for this compound.
Raman Spectroscopy
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure and chemical bonding within a sample. nih.gov It is based on the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum consists of a series of peaks, where the shift in frequency corresponds to the vibrational modes of specific functional groups.
For this compound, Raman spectroscopy can be used to confirm the presence of key structural features. For example, characteristic bands for the aromatic ring (C=C stretching), the ether linkage (C-O-C stretching), the alkyl chain (C-H bending and stretching), and the terminal hydroxyl group (O-H stretching) would be expected. This technique is complementary to infrared (IR) spectroscopy and is particularly useful for samples in aqueous solutions. In research, it can be used to monitor chemical reactions or to identify polymorphs in the solid state.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Structural Feature of this compound |
| Aromatic C=C Stretch | ~1600 | p-Substituted benzene ring |
| Aromatic Ring Breathing | ~1000 | Benzene ring |
| C-O-C Stretch (Aryl-Alkyl Ether) | ~1250 | Phenoxy-butane linkage |
| C-H Stretch (Aromatic) | >3000 | C-H bonds on the benzene ring |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Butyl chain |
| C-O Stretch (Primary Alcohol) | ~1050 | Butanol moiety |
This table lists the predicted characteristic Raman shifts for the main functional groups present in this compound.
Theoretical and Computational Chemistry of 4 4 Methylphenoxy 1 Butanol
Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. These ab initio methods solve approximations of the Schrödinger equation to determine the electronic energy and distribution within a molecule, from which numerous properties can be predicted.
Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution and highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for predicting how the molecule will interact with other chemical species.
A comprehensive literature search did not yield specific DFT studies focused on 4-(4-Methylphenoxy)-1-butanol. However, such a study would typically generate data on key electronic properties.
Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Study
| Parameter | Description | Predicted Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Data not available in literature |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Data not available in literature |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Data not available in literature |
| Dipole Moment | A measure of the net molecular polarity. | Data not available in literature |
| Electron Affinity | Energy released when an electron is added to a neutral molecule. | Data not available in literature |
| Ionization Potential | The energy required to remove an electron from a neutral molecule. | Data not available in literature |
The flexibility of the butanol chain and the ether linkage in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis is the study of the energetics of these different arrangements (rotamers) to identify the most stable, lowest-energy structures.
By systematically rotating the dihedral angles of the molecule's flexible bonds and calculating the potential energy at each step, a potential energy surface can be constructed. This analysis identifies local and global energy minima, corresponding to stable conformers, and the energy barriers (transition states) between them. Such studies are vital for understanding how the molecule's shape influences its physical properties and biological interactions.
While specific conformational analysis studies for this compound are not available in the reviewed literature, the principles of such an analysis would focus on the rotation around the C-C bonds of the butyl chain and the C-O ether bonds.
Table 2: Energetics of Hypothetical Stable Conformers of this compound
| Conformer | Dihedral Angle(s) (°C) | Relative Energy (kJ/mol) | Boltzmann Population (%) |
|---|---|---|---|
| Global Minimum | Not available in literature | 0.00 | Data not available |
| Local Minimum 1 | Not available in literature | Data not available | Data not available |
| Local Minimum 2 | Not available in literature | Data not available | Data not available |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict how this compound moves, flexes, and interacts with its environment over time.
Key outputs from these simulations include the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the local solvent shell. Such simulations are critical for understanding solubility and partitioning behavior.
Specific MD studies modeling the solvation of this compound have not been identified in the literature.
MD simulations can also predict how this compound interacts with other molecules, including other solute molecules or biological macromolecules like proteins or membranes. These simulations can reveal preferred binding orientations, calculate the free energy of binding, and identify the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex. This predictive capability is essential in fields like materials science and drug discovery. nih.gov
In Silico Modeling for Mechanistic Elucidation and Pathway Prediction
In silico modeling encompasses a broad range of computational techniques used to simulate and predict complex chemical and biological processes. These methods can be used to explore potential reaction mechanisms, predict metabolic pathways, or screen for potential biological targets. mdpi.com
For this compound, computational models could be employed to:
Elucidate Reaction Mechanisms: By modeling potential transition states and reaction intermediates, computational chemistry can help determine the most likely pathway for a chemical transformation, such as its oxidation or degradation.
Predict Metabolic Pathways: In a biological context, in silico tools can predict how the molecule might be metabolized by enzymes. nih.gov Docking simulations could place the molecule into the active site of metabolic enzymes (like Cytochrome P450s) to assess the likelihood and potential products of a reaction.
A review of the current literature did not locate any studies that specifically applied in silico modeling to elucidate reaction mechanisms or predict metabolic pathways for this compound.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Water |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches
Cheminformatics provides a powerful lens through which the structural and physicochemical properties of molecules like this compound can be quantified and correlated with their potential biological activities. By transforming the molecular structure into a series of numerical descriptors, it becomes possible to employ computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict the compound's behavior and guide further research.
A QSAR model is a mathematical representation that seeks to establish a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. The general workflow for developing a QSAR model involves several key stages: the curation of a dataset of molecules with known activities, the calculation of molecular descriptors for each molecule, the selection of the most relevant descriptors, the generation of a predictive model, and rigorous validation of that model.
For a novel compound such as this compound, a hypothetical QSAR study would begin with the calculation of a wide array of molecular descriptors. These descriptors can be broadly categorized into several classes, each representing different aspects of the molecule's structure and properties.
Calculated Molecular Descriptors for this compound
The following tables present a selection of in silico predicted molecular descriptors for this compound, calculated using various cheminformatics tools. These values serve as the foundation for any QSAR modeling endeavor.
Table 1: Physicochemical and Lipophilicity Descriptors
| Descriptor | Value | Description |
| Molecular Weight | 180.24 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| LogP (octanol/water) | 2.58 | A measure of the molecule's lipophilicity or hydrophobicity. |
| Water Solubility | -3.15 (log mol/L) | The logarithm of the molar solubility of the compound in water. |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties. |
| Number of Rotatable Bonds | 5 | The count of bonds that allow free rotation, influencing conformational flexibility. |
Table 2: Structural and Topological Descriptors
| Descriptor | Value | Description |
| Number of Atoms | 28 | The total count of atoms in the molecule. |
| Number of Heavy Atoms | 13 | The count of all non-hydrogen atoms. |
| Number of Aromatic Rings | 1 | The count of aromatic ring systems within the molecule. |
| Number of Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen bond. |
| Number of Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen in a hydrogen bond. |
| Molar Refractivity | 53.18 | A measure of the total polarizability of a mole of a substance. |
In a typical QSAR study, these descriptors would be calculated for a series of analogues of this compound with known biological activities against a specific target. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would then be employed to develop a mathematical equation that relates a subset of these descriptors to the observed activity.
For instance, a hypothetical QSAR model might reveal that an increase in lipophilicity (LogP) and a decrease in the number of rotatable bonds positively correlate with the inhibitory activity of this class of compounds against a particular enzyme. Such a model would not only provide insights into the mechanism of action but also guide the synthesis of new derivatives with potentially enhanced potency. The predictive power of the QSAR model would then be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability for screening new, untested compounds.
Investigation of Biological Activities in Preclinical Research Models
In Vitro Cellular Models for Screening and Mechanistic Studies
A thorough review of existing literature revealed no studies that have utilized in vitro cellular models to screen or investigate the mechanisms of action of 4-(4-Methylphenoxy)-1-butanol. Consequently, there is no information available regarding:
In Vivo Animal Models for Preclinical Research (excluding human trials)
Similarly, the search for in vivo studies in animal models yielded no results for this compound. This indicates a lack of preclinical research into the compound's biological effects in whole organisms.
Advancements in Non-Traditional Animal Models and New Approach Methodologies (NAMs)
A comprehensive search of scientific literature and toxicology databases reveals a significant gap in the application of non-traditional animal models and New Approach Methodologies (NAMs) for the investigation of this compound. To date, there are no publicly available research findings detailing the biological activities of this specific chemical compound using advanced in vitro, in silico, or alternative animal models such as zebrafish or organoids.
The principles of NAMs emphasize a shift towards methodologies that can provide more human-relevant data while reducing reliance on traditional animal testing. These approaches include a wide array of techniques:
In Silico Models: Computational toxicology utilizes Quantitative Structure-Activity Relationship (QSAR) models and other predictive algorithms to estimate the potential toxicity and biological activity of chemicals based on their structure. While frameworks for such analyses are well-established, specific QSAR or molecular docking studies for this compound have not been published.
In Vitro Systems: These methods involve the use of cultured cells, including primary human cells, cell lines, and advanced models like organoids or "organs-on-a-chip." These systems allow for the detailed examination of cellular and molecular mechanisms of action in a controlled environment. However, no studies detailing the effects of this compound in these systems have been reported.
Non-Traditional Animal Models: The use of alternative organisms like Caenorhabditis elegans (roundworm) or Danio rerio (zebrafish) offers advantages in terms of high-throughput screening and the ability to study developmental and systemic effects in a whole-organism context. No research has been published on the biological impact of this compound in these models.
Consequently, due to the absence of research in this area, no data tables or detailed findings on the biological activities of this compound within the scope of NAMs can be presented. The exploration of this compound's bioactivity using these modern methodologies remains a prospective area for future research.
Mechanistic Investigations in Biological Systems Excluding Human and Direct Safety/toxicity Profiles
Elucidation of Molecular Targets and Binding Mechanisms
No publicly available research was identified that elucidates the specific molecular targets or binding mechanisms of 4-(4-Methylphenoxy)-1-butanol.
Ligand-Receptor Interactions
There is no available data from studies investigating the ligand-receptor interactions of this compound. Consequently, its potential interactions with receptors, such as cannabinoid receptors, have not been documented.
Enzyme Inhibition or Activation Studies
Scientific literature lacks studies concerning the effects of this compound on enzyme activity. Therefore, its potential to inhibit or activate any specific enzymes remains uncharacterized.
Exploration of Metabolic Pathways in Non-Human Biological Systems
Detailed metabolic pathways for this compound in any non-human biological system have not been described in the available scientific literature. While the metabolism of structurally similar compounds often involves enzymes such as Cytochrome P450, specific research on this compound is absent. nih.govmetabolon.comresearchgate.netmdpi.com
Biotransformation Processes and Metabolite Identification
There are no published studies that identify the biotransformation processes or the resulting metabolites of this compound in preclinical models. The characterization of how this compound is chemically altered within a biological system is not available. sygnaturediscovery.comnih.gov
Role of Specific Enzyme Systems (e.g., Cytochrome P450) in Metabolism
While Cytochrome P450 enzymes are known to be involved in the metabolism of a wide array of compounds, their specific role in the metabolism of this compound has not been investigated or reported in the scientific literature. nih.govnih.gov
Cellular and Subcellular Distribution Studies in Preclinical Models
No research data is available regarding the cellular and subcellular distribution of this compound in any preclinical models. Studies to determine its localization within tissues, cells, or organelles have not been published.
Data Tables
Due to the absence of research data for this compound in the specified areas, no data tables can be generated.
Applications of 4 4 Methylphenoxy 1 Butanol in Organic Synthesis and Materials Science
Function as a Building Block in Complex Molecule Synthesis
In organic synthesis, a building block is a molecule that can be readily incorporated into a larger, more complex structure. 4-(4-Methylphenoxy)-1-butanol fits this description due to its distinct chemical functionalities. The molecule consists of two primary components: the aromatic p-cresol (B1678582) unit linked via an ether bond, and a flexible four-carbon butanol chain.
The terminal hydroxyl (-OH) group is a primary site for a wide array of chemical transformations. It can undergo oxidation to form an aldehyde or a carboxylic acid, esterification with carboxylic acids, or conversion to a leaving group (like a tosylate or halide) to facilitate nucleophilic substitution reactions. This reactivity allows the butanol portion of the molecule to serve as a handle for attaching it to other molecular fragments.
Simultaneously, the aromatic ring of the methylphenoxy group can undergo electrophilic substitution reactions, although the ether linkage directs these reactions to specific positions. This dual functionality allows for a stepwise or orthogonal synthesis strategy, where different parts of the molecule can be modified selectively, making it a valuable component for the methodical construction of complex molecular architectures.
Table 1: Structural Features of this compound as a Building Block
| Feature | Chemical Group | Potential Reactions |
| Primary Reactive Site | Hydroxyl (-OH) | Oxidation, Esterification, Etherification, Halogenation |
| Aromatic Core | 4-Methylphenoxy | Electrophilic Aromatic Substitution |
| Linker | Butyl Ether Chain | Provides flexibility and spacing between functional groups |
Role as an Intermediate in the Production of Specialty Chemicals and Advanced Materials
An intermediate is a molecule that is formed from reactants and reacts further to give the final products of a chemical reaction. This compound is positioned to serve as a crucial intermediate in the synthesis of specialty chemicals, particularly in the agrochemical sector.
The structural motif of 4-(4-methylphenoxy) is found in commercially significant molecules. For instance, the insecticide and acaricide Tolfenpyrad contains a 4-(4-methylphenoxy)benzyl fragment. The synthesis of Tolfenpyrad involves a key intermediate, 4-(4-methylphenoxy)cyanobenzene. google.com The synthesis of this intermediate starts from p-cresol and a cyanobenzene derivative. google.com
This compound represents a potential precursor for synthesizing such intermediates. The primary alcohol group can be chemically transformed into a nitrile (cyano group), an amine, or other functional groups necessary for constructing the final specialty chemical. For example, the butanol could be oxidized to a carboxylic acid, which is then converted to an amide and subsequently dehydrated to form a nitrile. This positions this compound as a valuable precursor in the supply chain for fine and specialty chemicals.
Table 2: Related Intermediates in Specialty Chemical Synthesis
| Compound Name | CAS Number | Role/Significance |
| p-Cresol | 106-44-5 | Starting material for the phenoxy moiety google.com |
| p-Chlorobenzonitrile | 623-03-0 | Reaction partner for creating the ether linkage google.com |
| 4-(4-Methylphenoxy)cyanobenzene | N/A | Key intermediate in the synthesis of Tolfenpyrad google.com |
While specific applications in advanced materials are not widely documented, the structure of this compound makes it a candidate for incorporation into polymers. The terminal alcohol group could be used to create polyester (B1180765) or polyurethane chains, with the methylphenoxy group acting as a bulky side chain that could modify the physical properties (e.g., glass transition temperature, solubility) of the resulting material.
Synthesis of Derivatives with Targeted Research Applications
The reactivity of the terminal hydroxyl group in this compound allows for the straightforward synthesis of a variety of derivatives. These derivatives can be designed for specific research purposes, such as serving as molecular probes to study biological systems or as analytical reference standards for quality control.
By reacting the alcohol with different chemical agents, a library of compounds with modified functional groups can be generated.
Esters: Esterification with various carboxylic acids (e.g., acetic anhydride (B1165640), benzoyl chloride) yields ester derivatives. These can be used to study structure-activity relationships in medicinal chemistry.
Halides: Conversion of the alcohol to an alkyl halide (e.g., 4-(4-methylphenoxy)-1-bromobutane) creates an intermediate that is highly useful for attaching the 4-(4-methylphenoxy)butyl group to other molecules via nucleophilic substitution.
Amines: The alcohol can be converted into an amine through processes like amination of a corresponding halide or mesylate. These amino-derivatives are important in pharmaceutical research.
Labeled Compounds: Incorporation of isotopes (e.g., Deuterium, Carbon-13) into the molecule can produce labeled standards for use in mass spectrometry-based quantitative analysis.
These derivatives, once synthesized and purified, can serve as well-characterized reference standards to identify and quantify the parent compound or related substances in complex mixtures.
Table 3: Potential Derivatives and Their Research Applications
| Derivative Class | Example Derivative | Potential Research Application |
| Esters | 4-(4-Methylphenoxy)butyl acetate | Component in structure-activity relationship (SAR) studies |
| Halides | 1-Bromo-4-(4-methylphenoxy)butane | Alkylating agent for synthesizing more complex molecules |
| Amines | 4-(4-Methylphenoxy)butan-1-amine | Precursor for pharmacologically active compounds |
| Aldehydes | 4-(4-Methylphenoxy)butanal | Intermediate for reductive amination and Wittig reactions |
Future Directions and Emerging Research Avenues
Development of Chiral Synthetic Routes for Enantiopure 4-(4-Methylphenoxy)-1-butanol
The presence of a stereocenter in many biologically active molecules means that enantiomers can exhibit significantly different pharmacological and toxicological profiles. nih.gov While this compound is achiral, its derivatives and related structures often contain chiral centers. The development of synthetic routes to produce enantiomerically pure forms of such compounds is a critical area of research. nih.gov Current chemical synthesis typically results in a racemic mixture, but to isolate a single enantiomer with the desired therapeutic effect and avoid potential toxicity from the other, asymmetric synthesis is crucial. nih.gov
Future research will likely focus on applying established and novel asymmetric synthesis strategies to produce enantiopure aryloxy alcohols. Key approaches that could be adapted for derivatives of this compound include:
Asymmetric Transfer Hydrogenation (ATH): This method has proven effective for the production of chiral alcohols. researchgate.net It offers a practical and powerful alternative to asymmetric hydrogenation for creating chiral intermediates. researchgate.net The development of novel chiral ligands and catalysts will be central to achieving high enantioselectivity.
Kinetic Resolution of Epoxides: The highly enantioselective ring-opening of terminal epoxides with phenols is a well-established method for the asymmetric catalytic synthesis of α-aryloxy alcohols. acs.org This strategy could be employed to resolve racemic mixtures of precursors to chiral analogs of this compound.
Biocatalysis: The use of enzymes or whole microorganisms offers a green and highly selective alternative for producing chiral alcohols. nih.govresearchgate.net For instance, the enantioselective microbial reduction of substituted acetophenones is a known route to valuable chiral intermediates. nih.gov
| Strategy | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Reduction of a prochiral ketone precursor using a chiral catalyst and a hydrogen donor. | High enantioselectivity, operational simplicity. researchgate.net | Design of new chiral ligands and transition metal complexes. |
| Kinetic Resolution | Enantioselective reaction that differentiates between the two enantiomers of a racemic starting material. | Effective for producing α-aryloxy alcohols. acs.org | Development of highly selective catalysts. |
| Biocatalysis | Use of enzymes or microorganisms to catalyze an enantioselective transformation. | High specificity, mild reaction conditions, environmentally friendly. nih.gov | Screening for and engineering of novel biocatalysts. |
Application of Machine Learning and AI in Predicting Compound Reactivity and Biological Activity
For this compound, AI and ML can be applied in several promising ways:
Predicting Chemical Reactivity: Machine learning models can be trained to predict the outcome of chemical reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. nih.govneurips.ccappliedclinicaltrialsonline.com This can significantly reduce the time and resources spent on trial-and-error experimentation. optibrium.com For instance, a model could predict the most likely sites of reaction on the this compound molecule under various conditions. appliedclinicaltrialsonline.com
Forecasting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of a compound based on its chemical structure. nih.govarxiv.org By training these models on datasets of compounds with known activities, researchers can screen virtual libraries of derivatives of this compound to identify those with the highest potential for a desired biological effect. researchgate.net
Generative Chemistry: Generative AI models can design entirely new molecules with specific desired properties from the ground up. optibrium.comiptonline.com This approach could be used to generate novel analogs of this compound optimized for potency, selectivity, and pharmacokinetic properties. iptonline.com
| Application Area | AI/ML Technique | Potential Impact on this compound Research |
|---|---|---|
| Synthesis Planning | Retrosynthesis prediction models, reaction outcome predictors. nih.gov | Accelerate the discovery of efficient synthetic pathways. optibrium.com |
| Property Prediction | QSAR, Deep Neural Networks (DNNs), Random Forests (RF). nih.govresearchgate.net | Predict physicochemical properties and biological activities to prioritize synthesis candidates. nih.gov |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). nih.gov | Design novel analogs with optimized therapeutic profiles. |
Integrated Omics Approaches in Preclinical Mechanistic Studies
To understand the biological effects of this compound at a systems level, future preclinical studies will increasingly rely on integrated "omics" technologies. nih.govpharmtoxglp.com These high-throughput approaches—including transcriptomics, proteomics, and metabolomics—provide a comprehensive snapshot of the molecular changes occurring within a biological system in response to a chemical exposure. nih.govpharmtoxglp.comnih.gov
By combining these datasets, researchers can elucidate mechanisms of action, identify potential biomarkers of effect, and construct adverse outcome pathways (AOPs). pharmtoxglp.comresearchgate.net
Transcriptomics: Measures changes in gene expression (RNA levels) to reveal which cellular pathways are activated or suppressed by the compound. pharmtoxglp.com
Proteomics: Analyzes changes in protein levels and post-translational modifications, providing insight into the functional consequences of altered gene expression. researchgate.netcornell.edu
Metabolomics: Profiles the small-molecule metabolites in a cell or tissue, offering a real-time view of the compound's impact on cellular metabolism and homeostasis. cornell.edunih.govcreative-proteomics.com
An integrated omics approach for this compound could, for example, reveal that exposure leads to changes in the expression of genes involved in lipid metabolism (transcriptomics), which corresponds to altered levels of key metabolic enzymes (proteomics) and a subsequent shift in the cellular lipid profile (metabolomics). nih.gov This multi-layered data provides a more robust and mechanistic understanding than any single approach alone. surrey.ac.uk
Exploration of New Application Domains in Niche Chemical and Biological Research Fields
While the primary research focus for many compounds is often in pharmaceuticals, the unique chemical structure of this compound—an aryloxy alcohol—suggests potential utility in other specialized areas. Aryloxy phenols and related structures are known to have applications as antioxidants, flame retardants, and components in the production of plastics, adhesives, and coatings. nih.govresearchgate.net
Future research should explore the potential of this compound and its derivatives in niche domains such as:
Materials Science: The compound could serve as a monomer or a modifying agent in the synthesis of specialty polymers. Its aromatic and aliphatic components could impart desirable properties such as thermal stability or specific solubility characteristics to new materials.
Specialized Organic Synthesis: As a bifunctional molecule with both an ether linkage and a primary alcohol, it can serve as a versatile building block for the synthesis of more complex molecules. ijrpr.com Its structure could be incorporated into larger scaffolds for applications in agrochemicals or as functional probes in chemical biology.
Functional Fluids: The physical properties of this compound could make it suitable for use in specialized industrial applications, such as a component in heat transfer fluids or as a solvent for specific chemical processes.
The exploration of these niche applications requires a multidisciplinary approach, combining organic synthesis with materials science and chemical engineering to fully characterize and optimize the compound's performance in these new contexts.
Q & A
Q. Purity Optimization :
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for purification.
- Monitor purity via HPLC (C18 column, UV detection at 254 nm) or GC-MS (DB-5MS column) .
Advanced: How can enantiomeric purity be controlled during synthesis?
Methodological Answer:
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to achieve >90% enantiomeric excess (ee) .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers in racemic mixtures .
- Analytical Validation : Confirm ee via chiral HPLC (Chiralpak AD-H column, heptane/isopropanol mobile phase) or polarimetry .
Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column with electrospray ionization (ESI) in positive mode. Optimize transitions for m/z 195.1 → 137.0 (quantifier) and 195.1 → 121.0 (qualifier). Validate with spiked plasma/serum samples (LLOQ: 5 ng/mL) .
- GC-MS : Derivatize with BSTFA to enhance volatility. Monitor m/z 195 (molecular ion) and fragmentation patterns .
- NMR : Assign peaks via ¹H-NMR (δ 1.6 ppm for -CH₂-, δ 6.8–7.2 ppm for aromatic protons) and compare with reference spectra .
Advanced: How do environmental factors (pH, temperature) influence the stability of this compound?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies in buffers (pH 2–10, 37°C). Monitor via HPLC:
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Decomposition typically occurs >200°C. Store at -20°C in amber vials to prevent photodegradation .
Basic: What biological activity assays are applicable for studying this compound?
Methodological Answer:
- Antimicrobial Activity : Test against E. coli and S. aureus via broth microdilution (MIC assay, 24–48 hr incubation) .
- Antioxidant Potential : Use DPPH radical scavenging assay (IC₅₀ determination at 517 nm) .
- Cytotoxicity : Screen in HEK293 or HepG2 cells using MTT assay (48 hr exposure, IC₅₀ calculation) .
Advanced: How can metabolic pathways of this compound be elucidated in mammalian systems?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites (e.g., hydroxylation at C2/C3) via LC-QTOF-MS .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., d₇-4-(4-methylphenoxy)-1-butanol) to track metabolic fate in urine/bile .
- Enzyme Inhibition : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes .
Basic: What structural analogs of this compound have documented research applications?
Methodological Answer:
- 1-(4-Methylphenyl)ethanol : Studied for antimicrobial activity and as a chiral building block .
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) : A tobacco-specific carcinogen metabolite analyzed via LC-MS/MS in biomarker studies .
- 4-Methylphenylmethanol : Used in fragrance synthesis and comparative reactivity studies .
Advanced: What computational tools predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict oxidation/reduction potentials (e.g., HOMO/LUMO analysis) .
- Retrosynthesis Software : Use Pistachio or Reaxys databases to propose novel synthetic routes .
- Molecular Dynamics : Simulate solvent interactions (e.g., water/ethanol) to assess solubility and stability .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA guidelines) .
- Toxicity Data : Refer to SDS for LD₅₀ values (e.g., oral rat LD₅₀ estimated >2000 mg/kg based on structural analogs) .
Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives?
Methodological Answer:
- Modify Phenoxy Group : Introduce electron-withdrawing substituents (e.g., -NO₂) to enhance oxidative stability .
- Chain Length Variation : Synthesize 4-(4-methylphenoxy)-1-pentanol to study lipophilicity effects on membrane permeability .
- Stereochemical Effects : Compare (R)- and (S)-enantiomers in biological assays to identify chirality-dependent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
